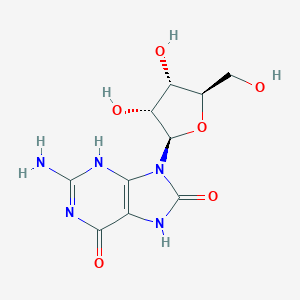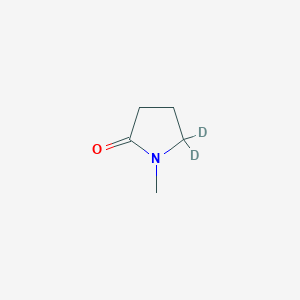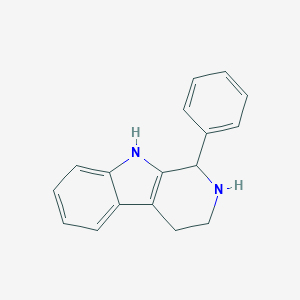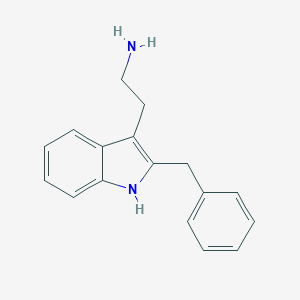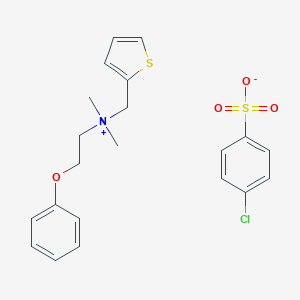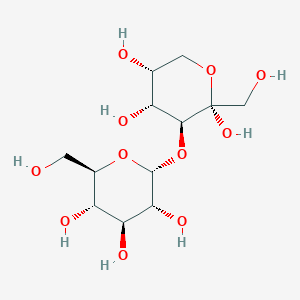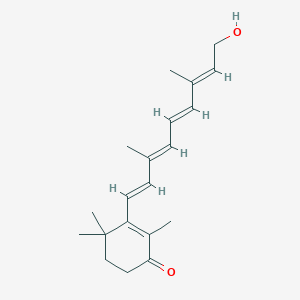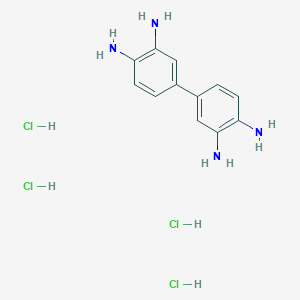
C18 Dihydroceramide
Overview
Description
Mechanism of Action
Target of Action
C18 Dihydroceramide primarily targets the de novo sphingolipid synthesis pathway . It acts as a metabolic intermediate in this pathway, which takes place in the endoplasmic reticulum (ER) . The acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS) gives rise to Dihydroceramide with varying acyl chain lengths .
Mode of Action
this compound is converted into ceramides (Cers) with the addition of a double bond . This conversion process is crucial as ceramides are abundant in tissues and have well-established biological functions . Despite being less prevalent, dihydroceramides have been implicated in various biological processes distinct from those involving ceramides . These processes include cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .
Biochemical Pathways
this compound is a key player in the de novo sphingolipid biosynthesis pathway . It serves as a substrate for the generation of more complex sphingolipids in the Golgi apparatus, including dihydrosphingomyelin (DhSM) or dihydroglucosylceramides/dihydrogangliosides . The regulation of these pathways has implications in pathologies ranging from diabetes to cancer and neurodegenerative diseases .
Pharmacokinetics
It’s known that vitamin d supplementation increases plasma this compound levels in type 2 diabetes mellitus (t2d) patients . This suggests that certain dietary supplements can influence the bioavailability of this compound.
Result of Action
The action of this compound results in various cellular effects. It’s involved in cellular stress responses, autophagy, and early apoptosis . Moreover, its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . It’s thus an important player and potential biomarker in pathologies ranging from diabetes to cancer and neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma this compound levels in T2D patients . This suggests that the compound’s action, efficacy, and stability can be modulated by dietary supplements and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
C18 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is produced in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS), resulting in Dihydroceramides with varying acyl chain lengths . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is converted into ceramides with the addition of a double bond, a process that involves various binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, recovery from an exercise bout decreased muscle ceramide concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the de novo sphingolipid synthesis pathway . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Ceramide NG is typically synthesized through the amidation reaction between a sphingoid base and a fatty acid . The synthetic route involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated by the enzyme (dihydro)ceramide synthase to produce dihydroceramide, which is finally desaturated to form ceramide . Industrial production methods often involve chemical reactions with precursors resembling the natural sphingolipid precursors found in living organisms .
Chemical Reactions Analysis
Ceramide NG undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction reactions can convert ceramides back to their sphingoid base forms.
Substitution: Ceramides can undergo substitution reactions to form glycosphingolipids, which are important for cell membrane structure and function.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include ceramide-1-phosphate and various glycosphingolipids .
Scientific Research Applications
Ceramide NG has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling, apoptosis, and differentiation.
Medicine: Investigated for its potential in treating skin disorders, such as atopic dermatitis and psoriasis.
Industry: Widely used in cosmetics and skincare products for its moisturizing and barrier-repairing properties.
Comparison with Similar Compounds
Ceramide NG is unique among ceramides due to its specific fatty acid chain length and sphingoid base structure . Similar compounds include:
Ceramide NP: Known for its ability to retain moisture and improve skin elasticity.
Ceramide AP: Used for its anti-inflammatory properties and ability to repair the skin barrier.
Ceramide EOP: Effective in restoring the lipid balance in the skin.
Ceramide NG stands out for its specific role in enhancing the skin’s barrier function and its widespread use in cosmetic formulations .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJQXAANJHSCE-OIDHKYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177594 | |
| Record name | Ceramide 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-80-5 | |
| Record name | N-Stearoyl dihydrosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceramide NG | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceramide 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-STEAROYL DIHYDROSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cer(d18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of C18 Dihydroceramide in Photodynamic Therapy (PDT) for cancer?
A: Research suggests that this compound plays a role in the effectiveness of PDT for cancer treatment. Specifically, studies have shown that reducing the levels of this compound in head and neck squamous carcinoma cells makes these cells more resistant to apoptosis (programmed cell death) induced by PDT using the photosensitizer silicone phthalocyanine Pc 4. [, ] This resistance to apoptosis is linked to the downregulation of ceramide synthases, particularly Ceramide Synthase 1 (CERS1) and Ceramide Synthase 6 (CerS6), which are involved in the production of this compound. [, ] This suggests that maintaining sufficient levels of this compound may be important for the success of PDT in certain cancers.
Q2: Are there any genetic factors linked to elevated levels of this compound (and other ceramides) in individuals with metabolic syndrome?
A: Research has identified a potential link between specific genetic variants and elevated plasma ceramides, including this compound, in individuals with metabolic syndrome. [] Ten variants across six genes (ACER1, CERS3, CERS6, SGMS1, SPTLC2, and SPTLC3) involved in ceramide biosynthesis were significantly associated with increased levels of at least one ceramide species. [] This suggests a genetic predisposition to elevated ceramide levels, which could contribute to the development of metabolic syndrome and associated complications.
Q3: What is the significance of understanding the substrate specificity of dihydroceramide desaturase in relation to this compound?
A: Dihydroceramide desaturase is the enzyme responsible for converting dihydroceramides, like this compound, into ceramides. Research on fetal rat skin revealed that this enzyme displays substrate specificity, meaning it doesn't process all dihydroceramides equally. [] It was found to be most active with dihydroceramides containing fatty acids of C10, C14, or C18 in length, with C14 being the most efficiently desaturated. [] This specificity highlights the importance of chain length in the dihydroceramide structure for enzyme recognition and activity, which ultimately influences ceramide production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
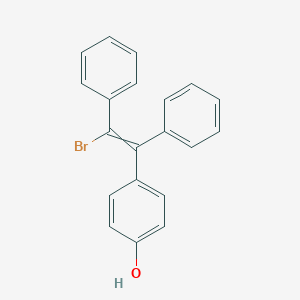
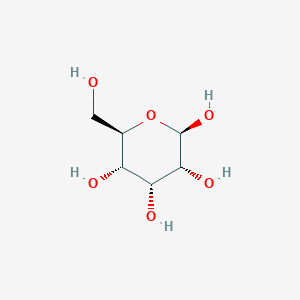
![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)
